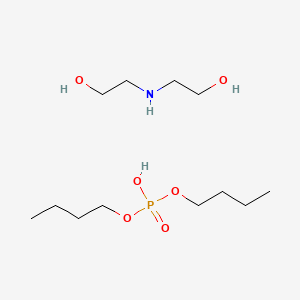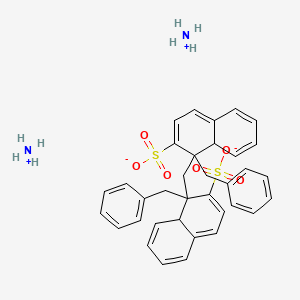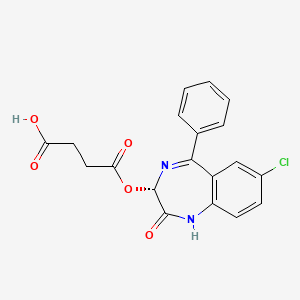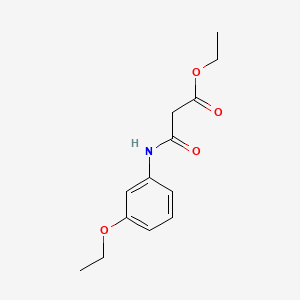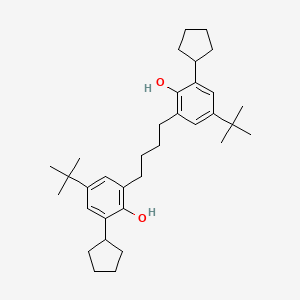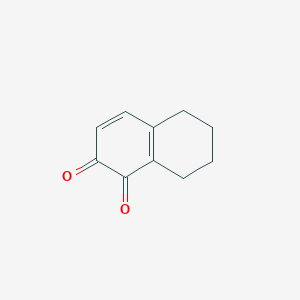
5,6,7,8-Tetrahydro-1,2-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-1,2-naphthalenedione is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two carbonyl groups at the 1 and 2 positions, and a partially hydrogenated naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,2-naphthalenedione typically involves the hydrogenation of 1,2-naphthoquinone. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,2-naphthoquinone using sodium borohydride in an alcohol solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 1,2-naphthoquinone.
Reduction: It can be further reduced to form 5,6,7,8-tetrahydro-1,2-naphthalenediol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1,2-Naphthoquinone
Reduction: 5,6,7,8-Tetrahydro-1,2-naphthalenediol
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-1,2-naphthalenedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydro-1,2-naphthalenedione involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an oxidizing or reducing agent, influencing redox reactions within cells. It may also interact with specific enzymes and proteins, altering their activity and affecting cellular processes.
Comparación Con Compuestos Similares
1,2-Naphthoquinone: Shares the naphthoquinone core but lacks the hydrogenation at the 5,6,7,8 positions.
5,6,7,8-Tetrahydro-1-naphthol: Similar hydrogenation but with a hydroxyl group instead of carbonyl groups.
5,6,7,8-Tetrahydro-1,4-naphthoquinone: Similar structure but with carbonyl groups at the 1 and 4 positions.
Uniqueness: 5,6,7,8-Tetrahydro-1,2-naphthalenedione is unique due to its specific arrangement of carbonyl groups and hydrogenation pattern
Propiedades
Número CAS |
135756-21-7 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4H2 |
Clave InChI |
BYTHYUHUIKZJAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



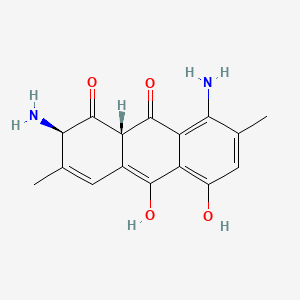
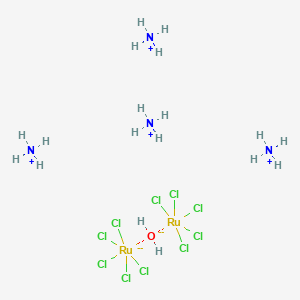
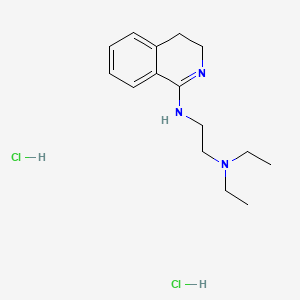
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)


